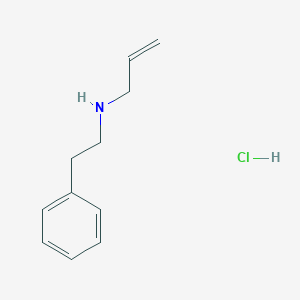

(2-Phenylethyl)(prop-2-en-1-yl)amine hydrochloride

Description

Structural Context of (2-Phenylethyl)(prop-2-en-1-yl)amine Hydrochloride within Substituted Amine Systems

Amines are derivatives of ammonia (B1221849) where one or more hydrogen atoms are replaced by hydrocarbon substituents. auburn.edu They are classified as primary, secondary, or tertiary based on the number of these substituents attached to the nitrogen atom. auburn.edu this compound is classified as a secondary amine, as its nitrogen atom is bonded to two carbon-containing groups: a 2-phenylethyl group and a prop-2-en-1-yl (allyl) group.

Substituted amines are a cornerstone in organic chemistry and medicinal research. The nature of the substituents on the nitrogen atom significantly alters the physical, chemical, and biological properties of the molecule. auburn.edumdpi.com Amines can be further categorized based on their substituents, such as aliphatic (containing alkyl groups) or aromatic (containing aryl groups). auburn.edu (2-Phenylethyl)(prop-2-en-1-yl)amine contains both an aliphatic allyl group and a phenylethyl group, which features an aromatic ring. This combination of structural motifs places it in a class of compounds that are widely explored in the synthesis of complex molecules, including peptidomimetics and other structures with potential biological relevance. nih.govmdpi.com The amine functionality is one of the most common functional groups found in drug molecules, where its basicity and ability to act as a nucleophile are crucial for its interactions with biological targets. auburn.edunih.gov

Significance of Phenylethyl and Allyl Moieties in Contemporary Organic Synthesis Research

The specific combination of the phenylethyl and allyl groups in this compound makes it a subject of interest for synthetic chemists. Each moiety imparts distinct and valuable chemical properties.

The phenylethylamine scaffold is a foundational structure in medicinal chemistry, often referred to as a "privileged" motif due to its frequent appearance in molecules with diverse pharmacological activities. acs.org This structural unit is present in numerous natural products and synthetic compounds, including neurotransmitters and a wide array of pharmaceuticals. acs.orgnih.gov Its incorporation into molecules is a common strategy in the development of new therapeutic agents. nih.gov The synthesis of β-phenethylamine derivatives is an active area of research, with methods being developed for the modular and efficient construction of this important chemical framework. acs.org

The allyl group (–CH₂–CH=CH₂) is a highly versatile functional group in organic synthesis. wikipedia.org Its reactivity is characterized by the allylic position—the saturated carbon adjacent to the double bond—which is activated for various transformations. wikipedia.org Allylic C-H bonds are weaker than typical sp³ C-H bonds, making them more reactive. wikipedia.org Furthermore, allylic cations, radicals, and anions formed as intermediates are stabilized by resonance, which influences the regioselectivity of reactions. wikipedia.orgfiveable.me In synthetic chemistry, the allyl group is widely used in:

Allylation reactions : The attachment of an allyl group to a substrate is a fundamental carbon-carbon bond-forming reaction. wikipedia.orgorganic-chemistry.org

Protecting groups : Allyl groups can be used to protect alcohols and amines, as they can be selectively cleaved under specific conditions. fiveable.me

Bioactive Molecules : The allyl moiety is found in many natural products that exhibit significant biological activity. nih.gov

The presence of both a phenylethyl backbone and a reactive allyl group provides multiple avenues for further chemical modification, making this compound a useful building block in advanced organic synthesis.

| Compound Name | Systematic Name / Description |

|---|---|

| This compound | N-(prop-2-en-1-yl)-2-phenylethan-1-amine hydrochloride |

| Ammonia | NH₃ |

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-(2-phenylethyl)prop-2-en-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N.ClH/c1-2-9-12-10-8-11-6-4-3-5-7-11;/h2-7,12H,1,8-10H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCNGSPAFOVMKRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNCCC1=CC=CC=C1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Phenylethyl Prop 2 En 1 Yl Amine Hydrochloride and Analogues

Strategies for Carbon-Nitrogen Bond Formation in Secondary Amine Synthesis

The creation of the carbon-nitrogen bond is a cornerstone of amine synthesis. Several robust methodologies have been developed and refined for the preparation of secondary amines like (2-Phenylethyl)(prop-2-en-1-yl)amine.

Reductive Amination Protocols for N-Substituted Phenylethylamines

Reductive amination, also known as reductive alkylation, stands as a widely employed and versatile method for synthesizing amines. researchgate.netpearson.com This two-step, one-pot process involves the initial reaction of an amine with a carbonyl compound to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. byu.edufrontiersin.org For the synthesis of N-substituted phenylethylamines, this typically involves the reaction of phenethylamine (B48288) with an appropriate aldehyde or ketone.

The choice of reducing agent is critical for the success of reductive amination. While various hydride reagents can be used, sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are particularly favored due to their mild nature and selectivity for the iminium ion over the carbonyl starting material. byu.eduorganic-chemistry.org More recently, alternative reducing agents and catalytic systems have been explored to enhance the efficiency and environmental friendliness of the reaction. organic-chemistry.orggalchimia.com For instance, the use of benzylamine-borane has been reported as an effective reducing agent under mild conditions. byu.edu

The general mechanism for the reductive amination to form (2-Phenylethyl)(prop-2-en-1-yl)amine would involve the condensation of phenethylamine with acrolein (prop-2-enal) to form an N-(prop-2-en-1-ylidene)phenethylamine intermediate, which is subsequently reduced.

| Reactants | Reducing Agent/Catalyst | Key Features |

|---|---|---|

| Phenethylamine, Aldehyde/Ketone | Sodium Cyanoborohydride (NaBH₃CN) | Mild, selective for iminium ions, but generates toxic cyanide byproducts. byu.edu |

| Phenethylamine, Aldehyde/Ketone | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Non-toxic, effective for a wide range of substrates. byu.edu |

| Phenethylamine, Aldehyde/Ketone | Benzylamine-Borane | Mild conditions, effective reducing agent. byu.edu |

| Phenethylamine, Aldehyde/Ketone | H₂/Transition Metal Catalyst | Can reduce other functional groups. byu.edu |

Alkylation Reactions Utilizing Phenylethyl and Allyl Precursors

Direct N-alkylation of a primary amine with an alkyl halide is a fundamental method for synthesizing secondary and tertiary amines. mt.com In the context of (2-Phenylethyl)(prop-2-en-1-yl)amine, this would involve the reaction of phenethylamine with an allyl halide, such as allyl bromide. A significant challenge in this approach is controlling the degree of alkylation, as the secondary amine product can compete with the starting primary amine for the alkylating agent, leading to the formation of the tertiary amine and even a quaternary ammonium (B1175870) salt. rsc.org

To achieve selective mono-alkylation, strategies such as using a large excess of the primary amine or employing specific reaction conditions to minimize overalkylation are often necessary. rsc.org Another approach involves the use of a "borrowing hydrogen" or "hydrogen autotransfer" methodology, where an alcohol serves as the alkylating agent in the presence of a transition metal catalyst, often iridium-based. bath.ac.uknih.gov This method is considered a green chemical process as it generates water as the primary byproduct.

Palladium-catalyzed allylic amination represents another sophisticated method for introducing an allyl group. acs.orgorganic-chemistry.org This reaction typically involves the use of an allylic alcohol or ester and a palladium catalyst to form a π-allylpalladium intermediate, which then reacts with the amine. eurekaselect.comnii.ac.jp

| Phenylethyl Precursor | Allyl Precursor | Catalyst/Reagent | Reaction Type | Key Features |

|---|---|---|---|---|

| Phenethylamine | Allyl Bromide | Base | Nucleophilic Substitution | Risk of overalkylation to tertiary amine and quaternary salt. rsc.org |

| Phenethylamine | Allyl Alcohol | Iridium Catalyst | Borrowing Hydrogen | Atom-economical and environmentally friendly. bath.ac.uknih.gov |

| Phenethylamine | Allyl Acetate/Carbonate | Palladium Catalyst | Allylic Amination | Mild conditions, high regioselectivity. acs.orgorganic-chemistry.org |

Multi-component Reaction Approaches to Amine Scaffolds

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. beilstein-journals.orgnih.govnih.gov MCRs are advantageous for their atom economy, step economy, and the ability to rapidly generate molecular diversity. nih.gov

Several MCRs can be envisioned for the synthesis of amine scaffolds related to (2-Phenylethyl)(prop-2-en-1-yl)amine. The Petasis reaction, or borono-Mannich reaction, is a three-component reaction between an amine, a carbonyl compound, and an organoboronic acid to produce substituted amines. nih.gov For example, the reaction of phenethylamine, an aldehyde, and allylboronic acid could yield an N-allylated phenylethylamine derivative.

Another relevant MCR is the Ugi four-component reaction (U-4CR), which involves a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to form a dipeptide-like scaffold. nih.gov While not a direct route to (2-Phenylethyl)(prop-2-en-1-yl)amine, the Ugi reaction and other MCRs offer powerful tools for the synthesis of more complex analogues and derivatives. researchgate.net

Enantioselective Synthesis of Chiral (2-Phenylethyl)(prop-2-en-1-yl)amine Derivatives

The synthesis of chiral amines is of paramount importance in the pharmaceutical industry, as the biological activity of a molecule often depends on its stereochemistry. nih.govnih.gov Enantioselective methods aim to produce a single enantiomer of a chiral compound.

Asymmetric Catalysis in Amine Synthesis (e.g., Asymmetric Hydrogenation of Imines)

Asymmetric hydrogenation of prochiral imines is one of the most direct and efficient methods for preparing optically active amines. nih.govchinesechemsoc.org This approach utilizes a chiral catalyst, typically a transition metal complex with a chiral ligand, to stereoselectively reduce the C=N double bond of an imine. A wide range of chiral ligands, often based on phosphorus or diamine scaffolds, have been developed to achieve high enantioselectivities (ee). researchgate.netresearchgate.net Iridium and rhodium complexes are commonly employed for this transformation. nih.govscispace.com

For the synthesis of a chiral (2-Phenylethyl)(prop-2-en-1-yl)amine derivative, an imine formed from a prochiral ketone and phenethylamine, or from a chiral phenethylamine and a ketone, could be subjected to asymmetric hydrogenation. The stereochemical outcome would be determined by the chirality of the catalyst or the starting amine.

Asymmetric transfer hydrogenation (ATH) offers an alternative to using molecular hydrogen, employing a hydrogen donor such as isopropanol (B130326) or formic acid. scispace.com Chiral ruthenium, rhodium, and iridium complexes are effective catalysts for ATH of imines, providing access to chiral amines with high enantiomeric excess. scispace.com

| Method | Substrate | Catalyst System | Key Advantages |

|---|---|---|---|

| Asymmetric Hydrogenation | Prochiral Imine | Chiral Transition Metal (Ir, Rh, Ru) Complex with Chiral Ligand | High atom economy, high enantioselectivity. nih.govchinesechemsoc.org |

| Asymmetric Transfer Hydrogenation | Prochiral Imine | Chiral Transition Metal (Ru, Rh, Ir) Complex with Hydrogen Donor | Avoids the use of high-pressure hydrogen gas. scispace.com |

Diastereoselective Control in Forming Phenylethyl-Allyl Amine Systems

Diastereoselective synthesis is another powerful strategy for controlling stereochemistry. This approach involves the use of a chiral auxiliary, a chiral reactant, or a chiral catalyst to influence the formation of a new stereocenter, resulting in the preferential formation of one diastereomer over others.

In the context of phenylethyl-allyl amine systems, a common strategy involves the reaction of a chiral phenylethylamine, such as (S)-1-phenylethylamine, with an aldehyde to form a chiral imine. Subsequent nucleophilic addition of an allyl group, for example, using an allylmetal reagent, can proceed with high diastereoselectivity. rsc.org The stereochemical outcome is influenced by the existing stereocenter in the phenylethylamine moiety, which directs the approach of the nucleophile. The nature of the metal in the allylating agent can significantly affect the degree and sense of the asymmetric induction. rsc.org After the desired stereocenter is established, the chiral auxiliary (the phenylethyl group) can be removed if necessary.

Elucidating Chemical Reactivity and Reaction Mechanisms of 2 Phenylethyl Prop 2 En 1 Yl Amine Hydrochloride

Reactivity of the Amine Functional Group

The secondary amine is a key functional group, characterized by the lone pair of electrons on the nitrogen atom, which imparts nucleophilic and basic properties.

As a secondary amine, (2-Phenylethyl)(prop-2-en-1-yl)amine is a potent nucleophile. The nitrogen atom's lone pair can attack electron-deficient centers, leading to the formation of a wide array of chemical derivatives. This nucleophilicity is fundamental to its role in synthesis. For instance, it can react with electrophiles such as alkyl halides, acyl chlorides, and anhydrides to form quaternary ammonium (B1175870) salts, amides, and other N-substituted products, respectively.

The synthesis of various amine derivatives often leverages this nucleophilic character. For example, direct amination processes can involve the reaction of amines with various electrophiles. rsc.org The reaction with carbonyl compounds, in particular, is a cornerstone of its chemistry, leading to important intermediates. nih.govrsc.org The table below summarizes some of the principal derivative-forming reactions stemming from the amine's nucleophilicity.

| Reactant (Electrophile) | Reaction Type | Product Class | General Mechanism |

|---|---|---|---|

| Alkyl Halide (R'-X) | Alkylation (SN2) | Tertiary Amine / Quaternary Ammonium Salt | Nucleophilic attack by the amine on the electrophilic carbon of the alkyl halide. |

| Acyl Halide (R'-COCl) | Acylation | Amide | Nucleophilic acyl substitution at the carbonyl carbon. |

| Aldehyde/Ketone (R'R''C=O) | Nucleophilic Addition | Enamine (via Iminium ion) | Initial attack on the carbonyl carbon followed by dehydration. libretexts.orgchemistrysteps.com |

| Michael Acceptor (α,β-unsaturated carbonyl) | Conjugate Addition (Michael Reaction) | β-Amino Carbonyl Compound | Nucleophilic attack at the β-carbon of the unsaturated system. masterorganicchemistry.com |

The reaction of (2-Phenylethyl)(prop-2-en-1-yl)amine with aldehydes or ketones is a classic example of its nucleophilic character and leads to the formation of enamines. chemistrysteps.com Unlike primary amines which form imines (compounds with a C=N double bond), secondary amines lack the second proton on the nitrogen required for the final deprotonation step to form an imine. chemistrysteps.comkhanacademy.org

The mechanism for enamine formation is a well-established, typically acid-catalyzed, reversible process. libretexts.orgwikipedia.org It begins with the nucleophilic attack of the secondary amine on the carbonyl carbon to form a tetrahedral intermediate known as a carbinolamine. wikipedia.org Protonation of the hydroxyl group converts it into a good leaving group (water), which is then eliminated. This results in the formation of a resonance-stabilized iminium ion. Since the nitrogen atom in the iminium ion has no protons to lose, a proton is removed from an adjacent carbon atom (the α-carbon of the original carbonyl compound), yielding the enamine and regenerating the acid catalyst. libretexts.orgchemistrysteps.com

| Step | Description | Key Intermediate |

|---|---|---|

| 1 | Nucleophilic attack of the secondary amine on the carbonyl carbon. | Zwitterionic Adduct |

| 2 | Proton transfer from nitrogen to oxygen. | Carbinolamine |

| 3 | Protonation of the hydroxyl group by an acid catalyst. | Protonated Carbinolamine |

| 4 | Elimination of a water molecule. | Iminium Cation |

| 5 | Deprotonation of the α-carbon by a base (e.g., another amine molecule). | Enamine (Final Product) |

Enamines are versatile synthetic intermediates because they are nucleophilic at the α-carbon, a trait conferred by resonance involving the nitrogen lone pair. wikipedia.org This allows them to participate in reactions such as the Stork enamine alkylation and acylation, where the enamine attacks electrophiles like alkyl halides or acyl halides. masterorganicchemistry.comwikipedia.org Subsequent hydrolysis of the resulting iminium salt regenerates the carbonyl group, now functionalized at the α-position. wikipedia.org

Transformations Involving the Allylic Moiety

The prop-2-en-1-yl (allyl) group provides a second site of reactivity within the molecule, centered on the carbon-carbon double bond. This moiety can undergo a variety of transformations, including additions and rearrangements.

The double bond of the allyl group is susceptible to attack by electrophiles. In electrophilic addition reactions, an electrophile (E+) adds to the double bond, forming a carbocation intermediate. This carbocation is "allylic," meaning the positive charge is adjacent to a double bond, which allows for resonance stabilization. libretexts.org The subsequent attack by a nucleophile (Nu-) can occur at either of the two carbons sharing the positive charge in the resonance structures, potentially leading to a mixture of products. libretexts.org

Radical additions to the alkene are also possible. These reactions are typically initiated by a radical species and proceed via a chain mechanism. For instance, palladium-catalyzed reactions can involve the addition of an α-oxy radical to a diene, followed by coupling with a Pd(I) species to form a Pd(II) intermediate, which can then undergo allylic substitution. researchgate.net Electrochemical methods have also been developed to generate electrophilic adducts from alkenes, which can then be attacked by nucleophiles like amines to form allylic amines. researchgate.netacs.org

| Reaction Type | Reagents | Key Intermediate | Potential Products |

|---|---|---|---|

| Electrophilic Addition | H-X, X2, H2O/H+ | Allylic Carbocation | Halogenated or hydroxylated phenylethyl amines. |

| Radical Addition | Radical Initiators (e.g., AIBN), HBr/peroxides | Allylic Radical | Anti-Markovnikov addition products. |

| Oxidative Amination | Pd catalyst, primary amines | π-Allyl Palladium Complex | Secondary allylic amines. organic-chemistry.org |

Allylic systems are prone to rearrangement reactions where the double bond shifts its position. wikipedia.org A significant class of these transformations is the pericyclic sigmatropic rearrangements. The libretexts.orgnih.gov-sigmatropic rearrangement is a concerted, thermally allowed process that is particularly relevant to allylic amines and their derivatives. nih.gov For example, allylic ammonium ylides, which can be formed from the parent amine, undergo a libretexts.orgnih.gov-rearrangement to yield α-amino acid derivatives. nih.gov Similarly, the enzymatic or chemical formation of an allylic sulfimide (B8482401) followed by a spontaneous libretexts.orgnih.gov-sigmatropic rearrangement provides a pathway to enantioenriched allylic amines. nih.gov In this process, an N–S bond is exchanged for a C–N bond. nih.gov

These libretexts.orgnih.gov-rearrangements are stereospecific, meaning the stereochemistry of the starting material dictates the stereochemistry of the product. nih.gov They often compete with the nih.govnih.gov-Stevens rearrangement, which is generally thought to proceed through a non-concerted radical mechanism involving bond cleavage and recombination. nih.gov

Mechanistic Pathways of Catalyzed Reactions

The reactivity of (2-Phenylethyl)(prop-2-en-1-yl)amine hydrochloride can be significantly influenced and controlled by catalysts. Acid catalysis, as mentioned, is crucial for the formation of enamine intermediates from the amine and a carbonyl compound. libretexts.orgresearchgate.net The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and also facilitates the dehydration step. libretexts.org

Transition metals, particularly palladium, play a pivotal role in catalyzing reactions at the allylic position. In palladium-catalyzed allylic amination (a reaction often used to synthesize such compounds), a Pd(0) catalyst reacts with an allylic electrophile to form a π-allyl palladium(II) complex. organic-chemistry.org This complex is then attacked by a nucleophile, such as an amine, to form the product and regenerate the Pd(0) catalyst. acs.org

More complex catalyzed pathways have also been developed. For example, a chiral palladium catalyst can be used for the enantioselective conversion of unfunctionalized olefins into allylic amines through a tandem ene reaction/ libretexts.orgnih.gov-rearrangement sequence. acs.org In other systems, photoexcited palladium catalysts can mediate multicomponent reactions, such as the carboamination of dienes, involving radical-polar crossover mechanisms. researchgate.net The Mannich reaction, which involves the aminoalkylation of a carbon acid, can be catalyzed by an amine/acid system where the amine and an aldehyde first react to form a key electrophilic intermediate, the iminium ion. mdpi.com These examples highlight the diverse mechanistic pathways through which catalysts can engage and transform this bifunctional molecule.

Transition Metal-Catalyzed C-N and C-C Bond Formations

The structure of (2-Phenylethyl)(prop-2-en-1-yl)amine features both an allylic C-N bond and a phenethylamine (B48288) backbone, making it a versatile substrate for transition metal catalysis. Catalytic processes can target the activation of the C-N bond or C-H bonds on the aliphatic chain or aromatic ring, enabling the formation of new carbon-nitrogen and carbon-carbon bonds.

Palladium-Catalyzed Reactions: Palladium complexes are particularly effective for activating allylic systems. rsc.org The C-N bond of the allylamine (B125299) moiety in (2-Phenylethyl)(prop-2-en-1-yl)amine can be cleaved by a low-valent palladium catalyst via oxidative addition. rsc.org This process generates a π-allyl palladium intermediate and a phenethylamide anion. This reactive intermediate can then engage in various coupling reactions. For instance, in the presence of a suitable nucleophile, a new C-C or C-N bond can be formed in a process analogous to the Tsuji-Trost reaction. rsc.org The presence of a Brønsted acid can facilitate the C-N bond activation by forming an ammonium ion pair in situ, which then undergoes oxidative addition with the Pd(0) catalyst. rsc.org

Rhodium and Copper-Catalyzed Reactions: While palladium is prominent for allylic functionalization, rhodium and copper catalysts are widely used for reactions involving the 2-arylethylamine motif. nih.gov Rhodium catalysts, for example, can facilitate C-H activation of the aromatic ring or the aliphatic backbone, leading to carboamination or other C-C bond-forming reactions. nih.gov Copper-catalyzed hydroamination of olefins is another powerful method for synthesizing α-branched amines, highlighting the potential for reactions involving the amine group. mit.edu Although these examples typically describe the synthesis of arylethylamines, the principles can be extended to the further functionalization of a pre-existing molecule like (2-Phenylethyl)(prop-2-en-1-yl)amine.

The outcomes of these reactions are highly dependent on the choice of metal catalyst, ligands, and reaction conditions, as summarized in the table below.

| Catalyst System | Targeted Bond | Potential Transformation | Product Type |

| Pd(0) / Ligand | Allylic C(sp³)–N | Allylic amination/alkylation | Substituted allylic amine |

| Rh(III) / Cp* | Aryl C(sp²)–H | C-H activation/carboamination | Aryl-functionalized amine |

| Cu(I) / Chiral Ligand | N-H (in related systems) | Asymmetric hydroamination | Chiral amines |

Organocatalytic Reaction Mechanisms

Organocatalysis offers a metal-free alternative for transforming amines. The secondary amine in (2-Phenylethyl)(prop-2-en-1-yl)amine can participate in several organocatalytic pathways, primarily through the formation of enamine or iminium ion intermediates.

Enamine Catalysis: In the presence of a carbonyl compound (an aldehyde or ketone) and a chiral secondary amine catalyst (like a proline derivative), (2-Phenylethyl)(prop-2-en-1-yl)amine itself could act as a nucleophile. However, more commonly, a chiral organocatalyst would activate a carbonyl substrate, which then reacts with a nucleophile.

Iminium Ion Catalysis: A chiral secondary amine catalyst can react with an α,β-unsaturated carbonyl compound to form a chiral iminium ion. This activation lowers the LUMO of the carbonyl compound, making it more susceptible to nucleophilic attack. While (2-Phenylethyl)(prop-2-en-1-yl)amine is not the catalyst in this scenario, its functional groups could be targeted by organocatalytically activated species.

N-Heterocyclic Carbene (NHC) Catalysis: NHCs are versatile organocatalysts capable of various transformations. nih.gov For instance, NHCs can catalyze the N-alkylation of amines with alcohols via a hydrogen borrowing mechanism, presenting a potential pathway for modifying the amine. nih.gov In such a mechanism, the NHC would facilitate the oxidation of an alcohol to an aldehyde, which then forms an imine with the secondary amine. A subsequent reduction of the imine, using the hydrogen abstracted from the alcohol, yields the N-alkylated product.

A summary of potential organocatalytic activations is presented below.

| Catalysis Type | Intermediate involving the Substrate | Role of (2-Phenylethyl)(prop-2-en-1-yl)amine | Potential Reaction |

| Aminocatalysis | Iminium ion formation with a catalyst | Nucleophile | Conjugate addition |

| NHC Catalysis | Imine formation with an aldehyde | Substrate | N-alkylation |

Role of Azomethine Ylides in Cycloaddition Reactions

Azomethine ylides are highly valuable 1,3-dipoles used in [3+2] cycloaddition reactions to construct five-membered nitrogen-containing heterocycles, such as pyrrolidines. wikipedia.orgnih.gov These reactions are known for their high degree of stereoselectivity and atom economy. wikipedia.org

(2-Phenylethyl)(prop-2-en-1-yl)amine, as a secondary amine, is an ideal precursor for generating a nonstabilized azomethine ylide. The most common method for this is the condensation with an aldehyde. wikipedia.org The reaction proceeds through the initial formation of an iminium ion, which then undergoes deprotonation at the α-carbon to yield the azomethine ylide.

The general mechanism is as follows:

Iminium Ion Formation: The secondary amine attacks the aldehyde, followed by dehydration, to form a tertiary iminium ion.

Deprotonation: A base removes a proton from one of the carbons alpha to the nitrogen atom, generating the 1,3-dipolar azomethine ylide.

[3+2] Cycloaddition: The generated ylide rapidly reacts in situ with a dipolarophile (e.g., an alkene or alkyne). The allyl group within the (2-Phenylethyl)(prop-2-en-1-yl)amine molecule can act as an intramolecular dipolarophile, leading to the formation of a bicyclic pyrrolidine (B122466) structure. Alternatively, an external dipolarophile can be added to the reaction mixture.

This intramolecular pathway is particularly powerful for rapidly building molecular complexity. The reaction between the azomethine ylide derived from (2-Phenylethyl)(prop-2-en-1-yl)amine and an aldehyde would lead to a fused pyrrolidine ring system, as depicted in the reaction scheme below.

| Step | Intermediate | Description |

| 1 | Iminium Ion | Formed from the condensation of the secondary amine with an aldehyde. |

| 2 | Azomethine Ylide | A 1,3-dipole generated via deprotonation of the iminium ion. |

| 3 | Cycloadduct | A polycyclic pyrrolidine derivative formed via intramolecular [3+2] cycloaddition. |

Acid-Base Equilibria and Salt Formation Dynamics of the Amine Hydrochloride

(2-Phenylethyl)(prop-2-en-1-yl)amine is a basic compound due to the lone pair of electrons on the nitrogen atom. It readily reacts with acids, such as hydrochloric acid (HCl), to form the corresponding ammonium salt, this compound.

The basicity of the parent amine can be estimated by considering related structures. The pKa of the conjugate acid of phenethylamine is approximately 9.83. wikipedia.org The presence of the allyl group, which is weakly electron-withdrawing, is expected to slightly decrease the basicity of the nitrogen atom compared to a simple alkylamine, but the effect is generally small.

The equilibrium can be represented as: C₆H₅CH₂CH₂NH(CH₂CH=CH₂) + H₂O ⇌ C₆H₅CH₂CH₂NH₂⁺(CH₂CH=CH₂) + OH⁻

The formation of the hydrochloride salt is a straightforward acid-base reaction: C₆H₅CH₂CH₂NH(CH₂CH=CH₂) + HCl → [C₆H₅CH₂CH₂NH₂⁺(CH₂CH=CH₂)]Cl⁻

This salt formation has significant implications for the compound's physical properties.

| Property | Free Base Form | Hydrochloride Salt Form |

| Physical State | Typically an oil or low-melting solid | Crystalline solid |

| Solubility | Soluble in organic solvents, poorly soluble in water | Generally soluble in water and polar protic solvents |

| Stability | Can absorb CO₂ from the air to form a carbonate salt nih.gov | More stable and less prone to degradation |

| Handling | Can be volatile with a distinct odor | Easier to handle, weigh, and store |

The hydrochloride salt is a stable, crystalline solid, which is often preferred for handling and formulation purposes. wikipedia.org The increased polarity of the ionic salt form enhances its solubility in water and other polar solvents, a crucial factor in many applications.

Cutting Edge Analytical Techniques for Characterization of the Chemical Compound

Advanced Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the molecular architecture of (2-Phenylethyl)(prop-2-en-1-yl)amine hydrochloride. By probing the interactions of the molecule with electromagnetic radiation, these methods offer detailed insights into the connectivity of atoms, the nature of functional groups, and the three-dimensional arrangement of the molecule.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For this compound, both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments are employed to assign the chemical environment of each proton and carbon atom.

In the ¹H NMR spectrum, the protonated amine (N-H) is expected to appear as a broad singlet, with its chemical shift being concentration and solvent dependent. The aromatic protons of the phenyl group typically resonate in the downfield region (around 7.2-7.4 ppm). The protons of the ethyl and allyl groups will exhibit characteristic multiplets, with their chemical shifts and coupling constants providing information about their connectivity.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The aromatic carbons will have signals in the range of 125-140 ppm. The aliphatic carbons of the ethyl and allyl groups will appear in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic C-H | 7.20 - 7.40 | Multiplet |

| Allyl =CH | 5.80 - 6.00 | Multiplet |

| Allyl =CH₂ | 5.20 - 5.40 | Multiplet |

| Allyl N-CH₂ | 3.40 - 3.60 | Multiplet |

| Ethyl N-CH₂ | 3.10 - 3.30 | Multiplet |

| Ethyl Ph-CH₂ | 2.90 - 3.10 | Multiplet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic C (quaternary) | 135 - 140 |

| Aromatic C-H | 125 - 130 |

| Allyl =CH | 130 - 135 |

| Allyl =CH₂ | 118 - 122 |

| Allyl N-CH₂ | 50 - 55 |

| Ethyl N-CH₂ | 48 - 52 |

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. For this compound, HRMS would confirm the molecular formula of the protonated cation [C₁₁H₁₆N]⁺.

Tandem Mass Spectrometry (MS/MS) provides structural information by fragmenting the parent ion and analyzing the resulting daughter ions. The fragmentation pattern is characteristic of the molecule's structure. For the cation of (2-Phenylethyl)(prop-2-en-1-yl)amine, key fragmentation pathways would include:

Benzylic cleavage: Leading to the formation of a stable tropylium (B1234903) ion at m/z 91.

Loss of the allyl group: Resulting in a fragment corresponding to the phenylethylamine cation.

Cleavage of the ethyl group: Producing a fragment containing the allyl amine moiety.

These fragmentation patterns provide conclusive evidence for the presence of both the phenylethyl and the allyl substituents on the nitrogen atom.

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

For this compound, the FTIR spectrum is expected to show characteristic absorption bands:

A broad band in the region of 2400-2800 cm⁻¹ corresponding to the N-H stretching vibration of the secondary ammonium (B1175870) salt.

Sharp peaks around 3000-3100 cm⁻¹ due to the aromatic C-H stretching vibrations.

Peaks in the 2800-3000 cm⁻¹ range from the aliphatic C-H stretching of the ethyl and allyl groups.

A characteristic absorption band around 1640 cm⁻¹ for the C=C stretching of the allyl group.

Bands in the 1450-1600 cm⁻¹ region corresponding to the aromatic C=C stretching vibrations.

Table 3: Predicted FTIR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) |

|---|---|

| N-H Stretch (Ammonium Salt) | 2400 - 2800 (broad) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2800 - 3000 |

| C=C Stretch (Allyl) | ~1640 |

Chromatographic Separations for Purity and Isomer Analysis

Chromatographic techniques are essential for assessing the purity of a compound and for separating it from any isomers or impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is a highly effective method for the analysis of volatile and thermally stable compounds. The analysis of phenethylamines by GC-MS is a well-established method. chromatographytoday.comnih.gov

For the analysis of this compound, the sample would typically be neutralized to the free base before injection into the GC. The free amine is more volatile and less polar than its hydrochloride salt, making it more amenable to GC analysis.

The gas chromatogram would show a single peak corresponding to (2-Phenylethyl)(prop-2-en-1-yl)amine, and its retention time would be characteristic of the compound under the specific chromatographic conditions. The mass spectrometer would then provide a mass spectrum of the eluting compound. The expected mass spectrum would show a molecular ion peak corresponding to the free base and a fragmentation pattern consistent with that described in the HRMS section, including the characteristic fragment at m/z 91. This allows for the unambiguous identification and purity assessment of the compound.

Liquid Chromatography (HPLC, UPLC) Coupled with Advanced Detectors

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are cornerstone techniques for the separation, identification, and quantification of phenylethylamine derivatives. UPLC, an evolution of HPLC, utilizes columns packed with smaller particles (typically sub-2 µm), which provides higher resolution, greater sensitivity, and faster analysis times. nih.gov For a compound like this compound, these methods offer robust and reliable characterization.

The separation is typically achieved using reversed-phase chromatography. A common approach involves a biphenyl (B1667301) or C18 stationary phase, which effectively retains the nonpolar phenylethyl portion of the molecule. nih.gov Gradient elution is frequently employed, with a mobile phase consisting of an aqueous component (like water with 0.1% formic acid or an ammonium formate (B1220265) buffer) and an organic solvent, most commonly acetonitrile. nih.govoup.com The gradient starts with a higher proportion of the aqueous phase, gradually increasing the organic solvent concentration to elute the compound.

The true power of these techniques lies in their coupling with advanced detectors:

Diode Array Detector (DAD): A DAD provides ultraviolet (UV) spectral data across a range of wavelengths simultaneously. For phenylethylamine derivatives, DAD is useful for preliminary identification and purity assessment, often showing characteristic absorption maxima between 230 and 260 nm. nih.gov While DAD is a standard detector, its spectra can be similar for structurally related compounds, necessitating confirmation by a more selective detector. nih.gov

Mass Spectrometry (MS): Coupling LC with a mass spectrometer (LC-MS) is the definitive method for structural confirmation and sensitive quantification. Techniques like Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) are used to generate ions. nih.gov A tandem mass spectrometer (MS/MS) provides even greater specificity by fragmenting a selected parent ion and analyzing its product ions. nih.gov For this compound, the protonated molecular ion [M+H]⁺ would be selected, and its fragmentation pattern would provide a unique fingerprint for unambiguous identification. This high selectivity and sensitivity allow for detection at very low levels (pg/mg). nih.gov

A validated UPLC-MS/MS method for the analysis of 75 phenylethylamines and their derivatives demonstrated excellent sensitivity and selectivity, with limits of detection (LOD) ranging from 0.5 to 10 pg/mg. nih.gov

Table 1: Illustrative UPLC-MS/MS Parameters for Phenylethylamine Derivative Analysis

This table is a representative example based on published methods for similar compounds. nih.gov

| Parameter | Condition |

| Chromatography System | Ultra-Performance Liquid Chromatography (UPLC) |

| Column | Biphenyl (e.g., 100 mm x 3.0 mm, 2.6 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Elution Mode | Gradient |

| Flow Rate | 0.4 - 0.6 mL/min |

| Column Temperature | 35 - 45 °C |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Detection Mode | Scheduled Multiple Reaction Monitoring (MRM) |

| LOD Range | 0.5 - 10 pg/mg |

| LOQ Range | 1 - 20 pg/mg |

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative and complementary technique to HPLC for the analysis of pharmaceuticals, including basic compounds like secondary amines. chromatographyonline.comresearchgate.net SFC utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase. mt.com This mobile phase has low viscosity and high diffusivity, which allows for faster separations and higher efficiency compared to HPLC, often reducing analysis times by a factor of three to five. chromatographyonline.comresearchgate.net Furthermore, the use of CO₂ makes SFC a "greener" technology due to reduced consumption of organic solvents. selvita.com

For the analysis of a basic compound such as this compound, the nonpolar CO₂ mobile phase is typically modified with a small amount of a polar organic solvent, such as methanol, to increase elution strength. mt.com To improve peak shape and prevent unwanted interactions with the stationary phase, a small percentage of an additive is often included in the modifier. For basic analytes, acidic additives can be used to form an intact salt pair that behaves more predictably during chromatography. nih.gov

SFC is particularly advantageous for chiral separations, which would be relevant if the compound were to be resolved into its enantiomers. Polysaccharide-based chiral stationary phases (CSPs) are widely used and have proven highly successful in resolving a vast number of chiral molecules, including amines. nih.govafmps.be The selectivity in SFC can be tuned by adjusting several parameters, including the co-solvent composition, back pressure, and column temperature, providing a high degree of flexibility during method development. southampton.ac.ukamericanpharmaceuticalreview.com

The coupling of packed-column SFC with mass spectrometry (SFC-MS) is straightforward and provides the high selectivity and sensitivity needed for trace analysis and impurity profiling in complex matrices. mt.com

Table 2: Representative SFC Screening Conditions for a Basic Compound

This table outlines a generic screening approach based on established strategies. mt.comafmps.be

| Parameter | Condition |

| Chromatography System | Supercritical Fluid Chromatography (SFC) |

| Primary Mobile Phase | Supercritical CO₂ |

| Co-solvent/Modifier | Methanol |

| Gradient | 5% to 45% Modifier over 4-6 minutes |

| Flow Rate | 3 - 4 mL/min |

| Outlet Pressure | 120 - 150 bar |

| Column Temperature | 35 - 45 °C |

| Stationary Phases (Screening) | - 2-Ethylpyridine - Silica - Polysaccharide-based CSPs |

| Detection | UV-DAD, Mass Spectrometry (MS) |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations on Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electronic structure.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is extensively used to determine the equilibrium geometry and electronic characteristics of molecules like (2-Phenylethyl)(prop-2-en-1-yl)amine hydrochloride.

By employing a functional such as B3LYP with a basis set like 6-311G++(d,p), the molecule's geometry can be optimized to find its lowest energy structure. otago.ac.nzresearchgate.net This process yields crucial data on bond lengths, bond angles, and dihedral angles. Furthermore, DFT calculations allow for the determination of various molecular properties and reactivity descriptors. The distribution of electron density can be analyzed through methods like Mulliken population analysis to assign partial atomic charges, identifying electrophilic and nucleophilic sites.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. researchgate.net These global reactivity descriptors, summarized in the table below, provide a quantitative measure of the molecule's reactivity.

| Property | Hypothetical Calculated Value | Description |

| HOMO Energy | -8.9 eV | Energy of the highest occupied molecular orbital; related to ionization potential. |

| LUMO Energy | -0.5 eV | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |

| HOMO-LUMO Gap (ΔE) | 8.4 eV | Indicator of chemical reactivity and kinetic stability. A larger gap implies higher stability. researchgate.net |

| Ionization Potential (I) | 8.9 eV | The energy required to remove an electron from the molecule (approximated as -EHOMO). |

| Electron Affinity (A) | 0.5 eV | The energy released when an electron is added to the molecule (approximated as -ELUMO). |

| Chemical Hardness (η) | 4.2 eV | Resistance to change in electron distribution (calculated as (I-A)/2). |

| Chemical Potential (μ) | -4.7 eV | The "escaping tendency" of electrons from a system (calculated as -(I+A)/2). |

| Global Electrophilicity (ω) | 2.64 eV | A measure of the energy lowering of a system when it accepts electrons (calculated as μ²/2η). |

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), are based on first principles without reliance on empirical parameters. These methods are particularly valuable for accurately predicting molecular energetics and exploring conformational landscapes. For a flexible molecule like (2-Phenylethyl)(prop-2-en-1-yl)amine, several low-energy conformations are possible due to rotation around single bonds.

Studies on the parent 2-phenylethylamine have shown that while isolated molecules may prefer a folded, gauche conformation stabilized by a weak N-H···π interaction, environmental factors like solvation or crystal packing often favor an extended, anti (or trans) conformation. researchgate.netresearchgate.netnih.gov Ab initio calculations can map the potential energy surface by systematically rotating key dihedral angles (e.g., the C-C-N-C and C-C-C-C bonds of the ethyl chain) to identify stable conformers (local minima) and the energy barriers separating them.

| Conformer | Key Dihedral Angle(s) | Relative Energy (kcal/mol) | Description |

| Anti-Extended (Global Minimum) | ~180° | 0.00 | The phenylethyl and allyl groups are extended away from each other, minimizing steric hindrance. |

| Gauche 1 | ~60° | +0.85 | A folded conformation that may allow for weak intramolecular interactions. |

| Gauche 2 | ~-60° | +0.95 | Another folded conformation with slightly different orientation of the substituents. |

| Eclipsed (Transition State) | ~0° | +4.50 | A high-energy state representing the barrier to rotation between conformers. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations typically model molecules in a vacuum, Molecular Dynamics (MD) simulations provide a way to study their behavior over time in a more realistic, condensed-phase environment, such as in an aqueous solution. ulisboa.ptnih.gov MD simulations solve Newton's equations of motion for a system of atoms, using a force field (like AMBER or CHARMM) to describe the potential energy of the system. nih.gov

For this compound in water, MD simulations can reveal:

Conformational Dynamics: How the molecule transitions between different conformations and which conformers are most populated in solution.

Solvation Structure: How water molecules arrange themselves around the charged amine group (the ammonium (B1175870) cation) and the hydrophobic phenyl and allyl groups.

Intermolecular Interactions: The nature and lifetime of hydrogen bonds between the ammonium group's protons and surrounding water molecules, as well as interactions with the chloride counter-ion. uregina.ca

| MD Simulation Parameter | Purpose | Typical Finding |

| Root Mean Square Deviation (RMSD) | To assess the structural stability of the molecule over the simulation time. | Low RMSD values would indicate a stable average conformation. |

| Root Mean Square Fluctuation (RMSF) | To identify the flexibility of different parts of the molecule. | Higher fluctuations would be expected in the terminal atoms of the allyl and ethyl groups. |

| Radial Distribution Function (RDF) | To analyze the probability of finding solvent molecules or ions at a certain distance from specific atoms. | A sharp peak in the N-H···Owater RDF would quantify the hydrogen bonding distance. |

| Hydrogen Bond Analysis | To count the number and determine the lifetime of hydrogen bonds. | The protonated amine group would be expected to form strong and persistent hydrogen bonds with water. |

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is invaluable for elucidating the mechanisms of chemical reactions, including the synthesis of secondary amines like (2-Phenylethyl)(prop-2-en-1-yl)amine. A common synthetic route is reductive amination, which involves the reaction of a primary amine (phenylethylamine) with an aldehyde (acrolein) or ketone, followed by reduction of the intermediate imine. nih.govorganic-chemistry.orgharvard.edu

DFT calculations can be used to model the entire reaction pathway. acs.org This involves locating the structures of reactants, intermediates, transition states, and products. The transition state is a first-order saddle point on the potential energy surface, and its energy determines the activation energy (Ea) of the reaction step. By comparing the activation energies of competing pathways, the selectivity of a reaction can be predicted. For instance, computational studies can clarify why a reducing agent like sodium triacetoxyborohydride (B8407120) selectively reduces the iminium ion intermediate in the presence of the starting carbonyl compound. nih.gov

| Reaction Step (Hypothetical) | Description | Calculated Activation Energy (Ea) (kcal/mol) |

| Imine Formation | Nucleophilic attack of phenylethylamine on propionaldehyde (B47417) followed by dehydration. | 15.2 |

| Iminium Ion Reduction | Hydride transfer from a borohydride (B1222165) reagent to the iminium carbon. | 12.5 |

| Side Reaction: Aldehyde Reduction | Direct reduction of propionaldehyde by the borohydride reagent. | 18.0 |

Prediction of Spectroscopic Parameters and Validation with Experimental Data

One of the most powerful applications of computational chemistry is the prediction of spectroscopic properties, which can be directly compared with experimental results for structural validation. researchgate.net

Infrared (IR) Spectroscopy: DFT calculations can compute the vibrational frequencies of a molecule. rsc.org Each calculated frequency corresponds to a specific normal mode of vibration (e.g., C-H stretch, N-H bend). The resulting theoretical spectrum can be compared to an experimental FT-IR spectrum to aid in the assignment of observed absorption bands. Studies on phenylethylamine hydrochloride have shown that DFT methods, such as B3LYP-D3/6-311G(d), can yield highly accurate predictions of far-IR spectra. otago.ac.nz

Nuclear Magnetic Resonance (NMR) Spectroscopy: The GIAO (Gauge-Including Atomic Orbital) method, typically used in conjunction with DFT, can predict the NMR chemical shifts (δ) for ¹H and ¹³C nuclei. bohrium.com These calculated shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared to experimental NMR data to confirm the molecular structure. nih.gov

| Parameter | Hypothetical Calculated Value | Placeholder for Experimental Value |

| IR Frequency (N-H+ stretch) | 3150 cm⁻¹ | e.g., 3145 cm⁻¹ |

| IR Frequency (C=C stretch) | 1645 cm⁻¹ | e.g., 1648 cm⁻¹ |

| ¹H NMR (N-H2+ protons) | δ 9.2 ppm | e.g., δ 9.1 ppm |

| ¹³C NMR (Aromatic C1) | δ 138.5 ppm | e.g., δ 138.2 ppm |

| ¹³C NMR (Allyl CH) | δ 132.0 ppm | e.g., δ 131.8 ppm |

In Silico Studies of Stereoselectivity in Amine Synthesis

The synthesis of chiral amines is of great importance in medicinal chemistry. nih.gov The phenylethylamine moiety in the target molecule can be chiral if derived from a chiral precursor like (R)- or (S)-1-phenylethylamine. In silico methods can be used to understand and predict the stereochemical outcome of synthetic reactions.

For example, if the amine is synthesized via the reduction of a prochiral precursor, computational modeling can be used to investigate the transition states leading to the different stereoisomers. By calculating the energies of the diastereomeric transition states, one can predict which product will be favored. Computational studies have successfully rationalized the high stereoselectivity of certain reactions by identifying key interactions in a cyclic, half-chair transition state that favors the formation of one stereoisomer over the other. nih.govnih.govresearchgate.net This predictive power is crucial for designing new catalysts and optimizing reaction conditions to achieve high enantiomeric or diastereomeric excess. acs.org

| Chiral Catalyst/Auxiliary | Diastereomeric Transition State | Calculated Relative Energy (kcal/mol) | Predicted Diastereomeric Ratio |

| Catalyst A | TS leading to (R)-product | 0.0 | 98:2 |

| Catalyst A | TS leading to (S)-product | +2.5 | |

| Catalyst B | TS leading to (R)-product | +1.0 | 15:85 |

| Catalyst B | TS leading to (S)-product | 0.0 |

Applications As a Precursor or Catalyst in Advanced Organic Synthesis

Utilization of the Chemical Compound as a Synthetic Intermediate for Complex Molecules

The β-phenethylamine scaffold is a fundamental structural motif present in a vast array of natural products and medicinally significant molecules. nih.govresearchgate.netmdpi.com This framework is embedded in numerous alkaloids, such as morphine and (S)-reticuline, which are formed through complex biosynthetic pathways. nih.gov In synthetic chemistry, (2-Phenylethyl)(prop-2-en-1-yl)amine acts as a valuable intermediate, leveraging the established importance of the phenylethylamine core while introducing the synthetic versatility of the N-allyl group.

The N-allyl functionality serves as a key handle for constructing more elaborate molecules. It can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. For instance, the allyl group is a precursor for allylation reactions, which are fundamental in the synthesis of complex natural products. researchgate.net Furthermore, modern synthetic protocols, such as nickel/photoredox cross-electrophile coupling, have been developed to create a broad range of β-phenethylamine derivatives from simpler precursors, highlighting the modularity and importance of this structural unit in accessing high-value compounds for medicinal chemistry. acs.org The ability to modify both the aromatic ring and the ethylamine (B1201723) backbone allows for the systematic development of compound libraries aimed at diverse biological targets. nih.govsunyempire.edu

Table 6.1: Examples of Complex Molecules and Scaffolds Derived from Phenylethylamine Precursors

Development of Chiral Ligands and Organocatalysts Incorporating the Phenylethyl-Allyl Amine Moiety

Asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the production of enantiomerically pure compounds. Chiral 1-phenylethylamine (B125046) (α-PEA) is recognized as a "privileged chiral inducer and auxiliary" due to its commercial availability in both enantiomeric forms and its effectiveness in controlling stereochemistry. nih.gov The phenylethyl-allyl amine moiety can be incorporated into sophisticated chiral ligands and organocatalysts to direct the stereochemical outcome of a wide range of chemical transformations.

Derivatives of phenylethylamine are used to synthesize chiral ligands for transition-metal-catalyzed reactions. For example, chiral phospholidine derivatizing agents based on (S)-α-phenylethylamine have been developed for determining the enantiomeric excess of alcohols, amines, and thiols using ³¹P NMR. scispace.com Furthermore, chiral ligands incorporating the α-PEA backbone have been successfully applied in various asymmetric reactions, including zinc-catalyzed aldol (B89426) reactions, iridium-catalyzed hydrogenations, and rhodium-catalyzed hydrogenations, achieving high yields and enantioselectivities. nih.gov The inherent chirality of the phenylethyl group, positioned close to the coordinating nitrogen atom, creates a well-defined chiral environment around a metal center, which is crucial for effective stereoinduction. mdpi.com

In the realm of organocatalysis, the primary or secondary amine of the phenylethyl-allyl amine moiety can serve as the catalytic center. These catalysts operate through the formation of chiral iminium or enamine intermediates. researchgate.netbeilstein-journals.org The strategic placement of the bulky phenylethyl group and the modifiable allyl group allows for fine-tuning of the catalyst's steric and electronic properties to optimize reactivity and enantioselectivity. nih.gov

Table 6.2: Chiral Ligands and Organocatalysts Based on the Phenylethyl-Amine Moiety

Role in the Synthesis of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and natural products. nih.govdntb.gov.uamdpi.com The (2-Phenylethyl)(prop-2-en-1-yl)amine molecule is an ideal precursor for the synthesis of N-heterocycles, particularly saturated rings like pyrrolidines and piperidines, through intramolecular cyclization reactions. nih.govresearchgate.net

The N-allyl group can undergo various cyclization cascades. For example, intramolecular hydroamination or aminocyclization reactions can forge the heterocyclic ring system. nih.gov Modern biocatalytic methods, such as transaminase-triggered cyclizations, offer an enantioselective route to 2-substituted pyrrolidines and piperidines from appropriate precursors. acs.org Radical cyclization is another powerful strategy; N-arylacrylamides, which can be conceptually derived from phenylethylamine, undergo decarboxylative radical cascade cyclizations to produce oxindoles with a C3 quaternary stereocenter. beilstein-journals.org The synthesis of tobacco alkaloids, which feature pyrrolidine (B122466) and piperidine (B6355638) rings, has been achieved using strategies involving intramolecular cyclization of intermediates containing allylic amine moieties. nih.gov The phenylethyl group can serve as a bulky substituent that influences the stereochemical course of these cyclization reactions, or it can be part of the final molecular target. nih.gov

Table 6.3: Synthesis of Nitrogen-Containing Heterocycles

Derivatization for Novel Chemical Scaffolds

The creation of novel chemical scaffolds is essential for expanding the chemical space available for drug discovery. researchgate.net (2-Phenylethyl)(prop-2-en-1-yl)amine provides a versatile template for derivatization at multiple sites: the aromatic ring, the ethyl bridge, the nitrogen atom, and the allyl group. Each modification can lead to new molecular frameworks with potentially unique biological properties. nih.govmdpi.com

Aromatic Ring Substitution: The phenyl group can be functionalized with a wide range of substituents (e.g., halogens, alkyl, alkoxy groups) to modulate properties such as lipophilicity, electronic character, and metabolic stability. This is a common strategy in medicinal chemistry to optimize ligand-receptor interactions. nih.govnih.gov

Nitrogen Atom Functionalization: As a secondary amine, the nitrogen atom can be further alkylated, acylated, or incorporated into larger cyclic systems. For example, the synthesis of N-benzylphenethylamines has led to a novel class of potent agonists for serotonin (B10506) receptors. mdpi.com

Allyl Group Modification: The double bond of the allyl group is highly reactive and can be transformed through various reactions, including epoxidation, dihydroxylation, ozonolysis, or metathesis, to introduce new functional groups and build molecular complexity.

This multi-point derivatization capability allows for the generation of diverse compound libraries built around the phenylethyl-allyl amine core. These libraries can then be screened to identify new hits and leads for various therapeutic targets. researchgate.net The concept of using a core structure to create conformationally restricted scaffolds is a key strategy to "escape from flatland" in medicinal chemistry, moving from two-dimensional aromatic systems to more three-dimensional, sp³-rich structures that can offer improved pharmacological profiles. researchgate.net

Table 6.4: Derivatization Strategies for Novel Scaffolds from (2-Phenylethyl)(prop-2-en-1-yl)amine

Future Perspectives in Research on 2 Phenylethyl Prop 2 En 1 Yl Amine Hydrochloride

Exploring Novel Synthetic Pathways and Catalytic Systems

The development of more efficient and environmentally friendly methods for the synthesis of (2-Phenylethyl)(prop-2-en-1-yl)amine hydrochloride is a primary area of future research. Traditional methods for creating allylic amines often involve multi-step processes and the use of stoichiometric reagents. rsc.org Modern research is focused on developing catalytic, one-step multicomponent reactions that are more modular and atom-economical. rsc.orgrsc.org

A promising direction is the use of nickel catalysis in multicomponent coupling reactions. rsc.orgrsc.org Researchers have reported efficient methods for coupling simple alkenes, aldehydes, and amides using a combination of nickel and Lewis acid catalysis to produce a diverse range of allylic amines. rsc.orgrsc.org This approach is advantageous due to its use of readily available starting materials and an inexpensive nickel(II) salt as a precatalyst, offering a practical and modular protocol. rsc.orgrsc.org The broad functional group tolerance of this method makes it particularly suitable for synthesizing complex, drug-like molecules. rsc.orgrsc.org

Another area of innovation lies in the development of novel catalytic systems for allylic amination. For instance, vanadoxaziridine-mediated catalytic allylic amination of alkenes has been explored. nih.govacs.org This method demonstrates high efficiency and selectivity for a variety of alkenes. nih.gov The proposed mechanism involves the formation of a vanadoxaziridine complex as the active catalyst. nih.govacs.org Further research into these and other late transition metal-catalyzed reactions, such as those using titanium catalysts for intermolecular hydroaminoalkylation, will likely lead to even more versatile and selective synthetic routes. researchgate.net

Future research will likely focus on:

Developing stereoselective catalytic systems to control the chirality of the final product, which is crucial for pharmacological applications.

Utilizing earth-abundant and non-toxic metal catalysts to enhance the sustainability of the synthetic processes.

Exploring flow chemistry and microwave-assisted synthesis to improve reaction efficiency, reduce reaction times, and facilitate scalability. researchgate.net

| Catalytic System | Key Features | Potential Advantages for Synthesizing this compound |

|---|---|---|

| Nickel-Catalyzed Multicomponent Coupling | Uses simple alkenes, aldehydes, and amides; employs inexpensive Ni(II) salts. rsc.orgrsc.org | Modular, practical, and allows for the synthesis of structurally diverse analogues. rsc.orgrsc.org |

| Vanadoxaziridine Catalysis | High efficiency and selectivity in allylic amination of alkenes. nih.govacs.org | Offers a novel mechanistic pathway for the formation of the allylic amine moiety. nih.gov |

| Cationic Titanium Catalysis | Enables intermolecular hydroaminoalkylation of alkenes with tertiary alkylamines. researchgate.net | Provides an alternative route with high regioselectivity. researchgate.net |

Integration of Artificial Intelligence and Machine Learning in Reaction Discovery and Optimization

Predict the most efficient synthetic pathways by learning from extensive reaction databases like Reaxys and SciFinder. jetir.orgpharmafeatures.com

Optimize reaction conditions such as temperature, solvent, and catalyst choice to maximize yield and minimize by-product formation. researchgate.netchemcopilot.com

Discover entirely new reactions by identifying patterns in chemical data that may not be apparent to human chemists. pharmafeatures.com

| Application Area | Specific AI/ML Tool or Approach | Expected Impact |

|---|---|---|

| Reaction Prediction | Deep learning models trained on large reaction databases. jetir.org | More accurate prediction of reaction outcomes and yields. jetir.orgresearchgate.net |

| Retrosynthetic Analysis | AI-driven retrosynthesis algorithms. pharmafeatures.com | Identification of novel and more efficient synthetic routes. pharmafeatures.com |

| Condition Optimization | Machine learning algorithms for real-time optimization. chemcopilot.comeuropeanscientist.com | Faster identification of optimal reaction parameters. europeanscientist.com |

| Autonomous Synthesis | Integration of AI with robotic chemistry platforms. pharmafeatures.comeuropeanscientist.com | Accelerated discovery and synthesis of new analogues. europeanscientist.com |

Advancements in In Situ Monitoring and Real-Time Characterization Techniques

A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing the synthesis of this compound. Advancements in in situ monitoring and real-time characterization techniques are providing unprecedented insights into chemical reactions as they occur. wiley.commt.comshimadzu.com These process analytical technologies (PAT) are essential for developing robust and scalable synthetic processes. mt.com

Spectroscopic methods are at the forefront of these advancements. Techniques such as Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy can be used to monitor the concentrations of reactants, intermediates, and products in real-time. mt.comspectroscopyonline.com For example, in situ FTIR can track the consumption of starting materials and the formation of the desired amine, providing valuable data for reaction optimization. mt.com

Other promising techniques include:

Probe electrospray ionization mass spectrometry (PESI-MS) , which allows for the rapid and direct analysis of reaction mixtures without the need for chromatography. shimadzu.com

Infrared (IR) thermography , which can visualize dynamic surface reactions on catalysts in real-time, offering a deeper understanding of catalytic processes. scitechdaily.comwiley.com

In situ X-ray absorption spectroscopy (XAS) , which can be used to monitor the electronic and geometric structures of catalysts during the reaction, providing insights into the active catalytic species. mdpi.com

The data generated from these in situ techniques can be used to build accurate kinetic models of the reaction, identify reaction intermediates, and understand the influence of various parameters on the reaction outcome. spectroscopyonline.com This knowledge is invaluable for improving the efficiency, safety, and scalability of the synthesis of this compound.

| Technique | Information Provided | Relevance to this compound Synthesis |

|---|---|---|

| FTIR/Raman Spectroscopy | Real-time concentration profiles of reactants, intermediates, and products. mt.commt.com | Kinetic modeling and reaction optimization. spectroscopyonline.com |

| PESI-MS | Rapid identification of reaction components without separation. shimadzu.com | High-throughput screening of reaction conditions. |

| Infrared Thermography | Visualization of dynamic surface reactions on catalysts. scitechdaily.comwiley.com | Understanding and optimizing heterogeneous catalytic processes. wiley.com |

| In situ XAS | Information on the oxidation state and coordination environment of metal catalysts. mdpi.com | Characterization of the active catalyst and elucidation of reaction mechanisms. mdpi.com |

Computational Design of Functional Analogues and Their Synthetic Routes

Computational chemistry is becoming an indispensable tool for the rational design of new molecules with specific functionalities. researchgate.net By leveraging computational models, researchers can predict the properties of novel analogues of this compound and design efficient synthetic routes to access them. researchgate.net

Structure-activity relationship (SAR) studies, aided by computational docking simulations, can be used to understand how structural modifications to the this compound scaffold affect its biological activity. nih.govbiomolther.orgkoreascience.kr For instance, by modeling the interaction of different analogues with a specific biological target, researchers can identify key structural features that enhance binding affinity and efficacy. nih.govbiomolther.org This in silico approach can significantly reduce the number of compounds that need to be synthesized and tested, making the drug discovery process more efficient. researchgate.net

Computational methods can also be used to:

Predict physicochemical properties such as solubility, stability, and bioavailability, which are critical for the development of new therapeutic agents.

Design novel synthetic routes by exploring the feasibility of different chemical transformations and predicting their outcomes. researchgate.net

Investigate reaction mechanisms at the molecular level, providing insights that can guide the development of more efficient catalysts and reaction conditions.

The future of research in this area will likely involve a close integration of computational design and experimental synthesis. researchgate.net Computationally designed analogues of this compound with promising predicted properties will be synthesized and evaluated experimentally. This iterative cycle of design, synthesis, and testing will accelerate the discovery of new molecules with enhanced therapeutic potential.

| Computational Method | Application | Benefit for Analogue Design |

|---|---|---|

| Molecular Docking | Predicting the binding mode and affinity of ligands to a biological target. nih.govbiomolther.org | Rational design of analogues with improved biological activity. koreascience.kr |

| Quantum Mechanics (QM) | Calculating electronic properties and reaction energies. researchgate.net | Understanding reaction mechanisms and predicting reactivity. researchgate.net |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of molecules over time. | Assessing the stability of ligand-protein complexes and conformational changes. |

| QSAR Modeling | Relating chemical structure to biological activity. nih.gov | Predicting the activity of unsynthesized compounds. researchgate.net |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2-Phenylethyl)(prop-2-en-1-yl)amine hydrochloride?

- Methodology : The synthesis typically involves alkylation of 2-phenylethylamine with allyl halides (e.g., allyl chloride) under basic conditions. Key parameters include:

- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) enhance nucleophilic substitution .

- Catalysts : Copper(I) iodide or palladium catalysts may improve allylation efficiency, especially in stereoselective reactions .

- Temperature control : Reflux conditions (~80–100°C) ensure complete conversion while minimizing side reactions .

- Salt formation : Final purification via hydrochloric acid treatment yields the hydrochloride salt, enhancing stability .

Q. How should researchers characterize this compound experimentally?

- Key techniques :

- NMR spectroscopy : H and C NMR to confirm allyl () and phenylethyl () group integration and coupling patterns .

- IR spectroscopy : Detect N–H stretching (~3300 cm) and amine salt vibrations (~2500 cm) .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight () and fragmentation patterns .

- X-ray crystallography : Use SHELXL for structure refinement; anisotropic displacement parameters resolve bond-length discrepancies .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral or crystallographic data?

- Approach :

- Cross-validation : Compare experimental NMR/IR data with computational predictions (e.g., DFT calculations using Gaussian or ORCA) .

- Purity assessment : Employ HPLC with a C18 column (acetonitrile/water mobile phase) to detect impurities affecting spectral clarity .

- Crystallographic refinement : Address twinning or disorder using SHELXL’s TWIN/BASF commands; verify hydrogen bonding via WinGX/ORTEP .

Q. What computational tools are recommended for structural and interaction analysis?

- Tools and workflows :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with biological targets (e.g., serotonin receptors) .

- QSAR modeling : Train models with descriptors (logP, polar surface area) to correlate structural variations (e.g., methoxy substitutions) with activity .

- Dynamics simulations : Run MD simulations (GROMACS) to study conformational stability in aqueous or lipid environments .

Q. How to design experiments for structure-activity relationship (SAR) studies?

- Strategy :

- Derivatization : Synthesize analogs (e.g., replacing allyl with propargyl or varying phenyl substituents) to assess steric/electronic effects .

- Bioassays : Test in vitro activity (e.g., enzyme inhibition, receptor binding) using dose-response curves (IC/EC determination) .

- Data integration : Apply multivariate analysis (PCA or PLS) to identify critical structural motifs driving pharmacological effects .

Q. What challenges arise in crystallographic refinement, and how to address them?

- Common issues and solutions :

- Disordered solvent molecules : Use SQUEEZE in PLATON to model diffuse electron density .

- Anisotropic thermal motion : Refine with SHELXL’s RIGU/SADI restraints to improve ADP consistency .

- Twinning detection : Leverage CELL_NOW for initial analysis and TWIN/BASF for refinement in SHELXL .

Q. How to investigate biological activity mechanisms of this compound?

- Methodological framework :

- Enzymatic assays : Measure inhibition of monoamine oxidases (MAOs) or acetylcholinesterase using fluorometric/colorimetric kits .

- Receptor profiling : Radioligand binding assays (e.g., H-LSD for serotonin receptors) to determine selectivity .

- Pathway analysis : Transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to identify downstream targets in cell models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products